molecular formula C9H8ClF B13636915 4-Chloro-1-cyclopropyl-2-fluorobenzene

4-Chloro-1-cyclopropyl-2-fluorobenzene

Cat. No.: B13636915
M. Wt: 170.61 g/mol
InChI Key: OCUKTLLIDULXCC-UHFFFAOYSA-N
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Description

4-Chloro-1-cyclopropyl-2-fluorobenzene is a useful research compound. Its molecular formula is C9H8ClF and its molecular weight is 170.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8ClF

Molecular Weight

170.61 g/mol

IUPAC Name

4-chloro-1-cyclopropyl-2-fluorobenzene

InChI

InChI=1S/C9H8ClF/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6H,1-2H2

InChI Key

OCUKTLLIDULXCC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=C(C=C2)Cl)F

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Chloro 1 Cyclopropyl 2 Fluorobenzene and Its Analogs

Regioselective and Stereoselective Synthesis of 4-Chloro-1-cyclopropyl-2-fluorobenzene Scaffolds

Achieving precise control over the arrangement of substituents on the aromatic ring is paramount in the synthesis of this compound and its analogs. Regioselective and stereoselective methods ensure the desired isomer is obtained, which is crucial for biological activity.

Direct halogenation and fluorination of aromatic compounds represent a straightforward approach to introduce chloro and fluoro groups onto a pre-existing cyclopropyl (B3062369) benzene (B151609) scaffold. However, controlling the regioselectivity of these reactions can be challenging due to the directing effects of the substituents already present on the ring.

Electrophilic fluorinating agents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are commonly employed for direct fluorination. mdpi.com The regiochemical outcome is governed by the electronic properties of the aromatic ring. For instance, in a cyclopropyl-substituted benzene ring, the cyclopropyl group is an ortho-, para-director. Therefore, direct fluorination of 1-cyclopropylbenzene would likely yield a mixture of ortho- and para-fluorinated products. To achieve the desired 2-fluoro substitution pattern in this compound, a substrate with a directing group at a specific position might be necessary to guide the incoming fluorine atom.

Similarly, direct chlorination using reagents like N-chlorosuccinimide (NCS) can be employed. The regioselectivity will again be influenced by the existing substituents. For example, a new approach for the synthesis of 4-chloro-2-fluoronitrobenzene (B1582716) was developed from 3-chloroaniline, involving steps like acetylation, nitration, deprotection, and a Schiemann reaction. researchgate.net

ReagentReaction TypeKey Features
SelectfluorElectrophilic FluorinationCommercially available, solid, and relatively safe to handle.
N-Fluorobenzenesulfonimide (NFSI)Electrophilic FluorinationAnother widely used electrophilic fluorine source.
N-Chlorosuccinimide (NCS)Electrophilic ChlorinationCommon reagent for introducing chlorine onto aromatic rings.

An alternative and often more controlled strategy involves the construction of the cyclopropyl ring onto a pre-functionalized aromatic precursor, such as a substituted 1-chloro-4-fluorobenzene (B165104) derivative. This approach allows for the precise placement of the halogen atoms before the introduction of the cyclopropyl group.

The Simmons-Smith reaction is a classic method for cyclopropanation, utilizing a carbenoid species, typically generated from diiodomethane (B129776) and a zinc-copper couple. unl.ptnih.gov This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. For the synthesis of this compound, this would involve the reaction of a suitable styrenic precursor with the Simmons-Smith reagent.

Transition-metal-catalyzed cyclopropanation reactions using diazo compounds are also highly effective. unl.ptnih.gov Catalysts based on copper, rhodium, and palladium can decompose a diazo compound to generate a metal carbene, which then reacts with an alkene to form the cyclopropane. The choice of catalyst and ligand can influence the stereoselectivity of the reaction, allowing for the synthesis of specific enantiomers of chiral cyclopropanes. nih.govrochester.eduresearchgate.net

ReactionReagentsKey Features
Simmons-Smith ReactionCH₂I₂/Zn-Cu coupleStereospecific, reliable for a wide range of alkenes.
Transition-Metal Catalyzed CyclopropanationDiazo compound, Metal catalyst (e.g., Cu, Rh, Pd)Can be rendered highly stereoselective through catalyst design.

Directed Ortho-Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. chem-station.comharvard.edu This strategy relies on the use of a directing group (DG) on the aromatic ring that coordinates to an organolithium or other strong base, directing deprotonation to the adjacent ortho position. The resulting aryl anion can then be quenched with an electrophile to introduce a desired substituent with high regiocontrol.

In the context of synthesizing this compound, a fluorine atom can act as a directing group, facilitating metalation at the C2 position. acs.orgresearchgate.net Subsequent reaction with a cyclopropylating agent could then install the cyclopropyl group. Alternatively, a different directing group could be employed to introduce the chloro or fluoro substituent at a specific position on a cyclopropyl benzene scaffold. The reactivity of C-H bonds ortho to fluorine substituents is enhanced, making this a viable strategy. acs.orgresearchgate.net The Knochel-Hauser base (TMPMgCl·LiCl) has been shown to be effective for the selective ortho-metalation of fluoroarenes. researchgate.net

Directing GroupBaseElectrophileResulting Functionalization
-Fn-BuLi, s-BuLiCyclopropylating agentIntroduction of a cyclopropyl group ortho to fluorine.
-CONR₂n-BuLi, s-BuLiElectrophilic fluorine or chlorine sourceIntroduction of a halogen ortho to the amide.

Catalytic Approaches to Constructing the this compound Core

Catalytic methods offer efficient and atom-economical routes to the this compound core, often proceeding under mild reaction conditions with high functional group tolerance.

Transition-metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. tcichemicals.comnih.govresearchgate.netnih.gov Reactions like the Suzuki, Heck, and Sonogashira couplings can be employed to construct the carbon skeleton of this compound.

For instance, a Suzuki coupling could be used to couple a cyclopropylboronic acid derivative with a 1-bromo-4-chloro-2-fluorobenzene, or a 4-chloro-2-fluoro-1-iodobenzene with a cyclopropylboronic acid. Palladium catalysts are commonly used for these transformations. The formation of the C-F bond can also be achieved through transition-metal catalysis. mit.edu

Coupling ReactionReactantsCatalystBond Formed
Suzuki CouplingAryl halide, Organoboron reagentPalladium catalystC-C
Heck CouplingAryl halide, AlkenylcyclopropanePalladium catalystC-C
Buchwald-Hartwig AminationAryl halide, AminePalladium catalystC-N (for analogs)

In recent years, organocatalysis and photoredox catalysis have emerged as powerful alternatives to traditional transition-metal catalysis. mdpi.comresearchgate.netacs.org These methods often operate under mild conditions and can provide unique reactivity and selectivity.

Organocatalysis can be applied to the enantioselective synthesis of cyclopropane rings. fu-berlin.dersc.orgnih.govnih.govnih.gov For example, chiral amines or phosphoric acids can catalyze the reaction between an enal or enone and a suitable cyclopropanating agent to afford chiral cyclopropanes.

Visible-light photoredox catalysis has proven to be a versatile tool for the formation of C-C and C-X bonds, including the introduction of fluorine. mdpi.comresearchgate.netacs.orgnih.govthieme-connect.de This methodology utilizes a photocatalyst that, upon irradiation with visible light, can initiate single-electron transfer (SET) processes to generate radical intermediates. These reactive intermediates can then participate in a variety of bond-forming reactions. For the synthesis of this compound, a photoredox-catalyzed C-H fluorination or cyclopropanation could be envisioned.

Catalysis TypeKey FeaturesPotential Application
OrganocatalysisMetal-free, often highly enantioselective.Asymmetric cyclopropanation.
Photoredox CatalysisUtilizes visible light, mild reaction conditions. mdpi.comC-H fluorination, radical cyclopropanation. researchgate.netacs.org

Green Chemistry Principles in the Synthesis of this compound

The growing emphasis on sustainable chemical manufacturing has propelled the integration of green chemistry principles into the synthesis of complex molecules like this compound and its analogs. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. researchgate.netthieme-connect.de The application of these principles to the synthesis of this fluorinated cyclopropylarene focuses on developing more benign and efficient routes that address challenges associated with traditional synthetic methods.

Solvent-Free and Aqueous Methodologies

Traditional organic syntheses often rely on volatile and often toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. Green chemistry seeks to replace these with more environmentally friendly alternatives, such as water, or to eliminate the need for a solvent altogether. thieme-connect.de

Aqueous Methodologies:

The use of water as a solvent is highly desirable due to its non-toxicity, non-flammability, and abundance. While organic reactions in water can be challenging due to the poor solubility of non-polar reactants, various strategies have been developed to overcome this. For cyclopropanation reactions, which are key to the synthesis of this compound, the use of water-soluble catalysts and surfactants to create micelles can facilitate the reaction in an aqueous medium. researchgate.net For instance, iron porphyrins have demonstrated efficacy as catalysts for carbene transfer reactions, including cyclopropanation, in aqueous environments. researchgate.net The development of artificial enzymes and the repurposing of heme proteins like cytochrome P450 and myoglobin (B1173299) have also shown promise for enantioselective cyclopropanations in water, offering high turnover numbers and stereocontrol. researchgate.net

Solvent-Free Methodologies (Mechanochemistry):

Solvent-free reaction conditions represent a significant advancement in green chemistry. Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, has emerged as a powerful technique for the synthesis of organic compounds without the need for bulk solvents. ucl.ac.uk The Simmons-Smith cyclopropanation, a classic method for forming cyclopropane rings, has been successfully adapted to solvent-free conditions using mechanochemical activation of zinc. ucl.ac.uk This approach is operationally simple, can be performed under air, and has been demonstrated to be scalable to the gram-scale for a variety of alkene substrates. ucl.ac.uk Such a methodology could potentially be applied to the corresponding substituted styrene (B11656) precursor to yield this compound, thereby eliminating solvent waste.

Comparison of Reaction Media for Cyclopropanation
MethodologyAdvantagesChallengesPotential Applicability to this compound Synthesis
Aqueous SynthesisEnvironmentally benign solvent (water), non-toxic, non-flammable. researchgate.netPoor solubility of organic substrates, potential for competitive O-H insertion reactions with water. researchgate.netFeasible with the use of water-soluble catalysts or surfactant-based micellar catalysis.
Solvent-Free (Mechanochemistry)Eliminates solvent waste, often faster reaction times, can activate unreactive reagents. ucl.ac.ukRequires specialized equipment (ball mill), potential for localized heating.Highly promising for a modified Simmons-Smith reaction on a suitable alkene precursor. ucl.ac.uk

Atom Economy and Step Economy in Synthetic Routes

Atom Economy:

Introduced by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts. jocpr.com Addition and rearrangement reactions are inherently atom-economical as they incorporate all reactant atoms into the product. In contrast, substitution and elimination reactions tend to have lower atom economies due to the formation of leaving groups and other byproducts. jocpr.com

For the synthesis of this compound, a key step is the formation of the cyclopropane ring. Traditional cyclopropanation methods, such as those involving ylides or Simmons-Smith reagents, can have variable atom economies. For example, the Wittig reaction, while effective, generates stoichiometric amounts of triphenylphosphine (B44618) oxide as a byproduct, leading to poor atom economy. The Simmons-Smith reaction, which utilizes a zinc carbenoid, also generates stoichiometric zinc halide salts as waste. ucl.ac.uk

More atom-economical approaches involve catalytic cyclopropanation from diazo compounds and alkenes, where the only byproduct is dinitrogen gas. However, the synthesis and handling of diazo compounds can pose safety risks. An ideal synthetic route to this compound would maximize the incorporation of atoms from the starting materials into the final structure.

Step Economy:

A potential step-economic route to this compound could involve a one-pot procedure that combines the formation of the cyclopropanating agent and the cyclopropanation reaction itself. For instance, a catalytic process that directly converts a substituted styrene with a carbene precursor in a single reaction vessel would be highly desirable. Rhodium(III)-catalyzed C-H activation and annulation strategies, which can create complex cyclic structures in a single step, exemplify the principles of step economy. acs.org While not directly applied to this specific target, these advanced catalytic methods highlight the potential for developing more concise and efficient synthetic pathways.

Analysis of Economic Principles in Synthetic Strategies
PrincipleDefinitionIdeal Scenario for this compound SynthesisChallenges
Atom EconomyMaximizes the incorporation of reactant atoms into the final product. jocpr.comA [2+1] cycloaddition reaction where all atoms of the alkene and the carbene precursor are incorporated.Many traditional cyclopropanation reagents generate stoichiometric byproducts. ucl.ac.uk
Step EconomyMinimizes the number of synthetic steps. acs.orgA one-pot synthesis from readily available starting materials.Requires the development of robust catalytic systems that can tolerate various functional groups and reaction conditions.

Mechanistic Investigations of Reactivity and Transformations of 4 Chloro 1 Cyclopropyl 2 Fluorobenzene

Nucleophilic Aromatic Substitution (SNAr) Pathways on the Fluorobenzene Moiety

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly those with electron-withdrawing groups. masterorganicchemistry.comwikipedia.org The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgresearchgate.net The stability of this intermediate is a key factor in determining the reaction rate.

The rate of SNAr reactions on 4-Chloro-1-cyclopropyl-2-fluorobenzene is significantly influenced by the electronic properties of its substituents.

Halogen Substituents (Fluoro and Chloro): Both fluorine and chlorine are electron-withdrawing groups due to their high electronegativity. This property deactivates the benzene (B151609) ring towards electrophilic attack but activates it for nucleophilic attack by reducing the electron density of the ring. masterorganicchemistry.comyoutube.com In the context of SNAr, the fluorine atom at position C2 and the chlorine atom at C4 both contribute to making the aromatic ring more electrophilic and stabilizing the anionic Meisenheimer intermediate. wikipedia.orgyoutube.com A crucial aspect of SNAr is the nature of the leaving group. Contrary to SN2 reactions, where iodide is the best leaving group, in SNAr reactions, fluoride (B91410) is often the best leaving group among the halogens. wikipedia.orgyoutube.com This is because the rate-determining step is the initial nucleophilic attack on the ring, which is accelerated by the strong electron-withdrawing nature of fluorine. masterorganicchemistry.comyoutube.com The subsequent elimination of the leaving group, where the C-F bond is broken, is a faster step as it restores aromaticity.

SubstituentPositionElectronic EffectInfluence on SNAr Reactivity
FluoroC2Strong Electron-Withdrawing (Inductive)Activating
ChloroC4Electron-Withdrawing (Inductive)Activating
Cyclopropyl (B3062369)C1Electron-DonatingDeactivating

Regiochemistry in SNAr reactions is primarily determined by the position of the electron-withdrawing groups relative to the leaving group. researchgate.net Nucleophilic attack is favored at the carbon atom bearing the leaving group, and the rate is significantly enhanced when strong electron-withdrawing groups are positioned ortho or para to the leaving group. masterorganicchemistry.comwikipedia.org This is because these positions allow for the delocalization and stabilization of the negative charge in the Meisenheimer intermediate onto the electron-withdrawing group.

In this compound, there are two potential leaving groups: the fluorine at C2 and the chlorine at C4.

Substitution of Fluorine (at C2): A nucleophile attacking at C2 would lead to the displacement of the fluoride ion. The negative charge of the intermediate can be stabilized by the electron-withdrawing chlorine atom at the para position (C4).

Substitution of Chlorine (at C4): A nucleophile attacking at C4 would displace the chloride ion. The negative charge of the intermediate can be stabilized by the electron-withdrawing fluorine atom at the ortho position (C2).

Given that fluorine is a better leaving group in SNAr reactions than chlorine and that both potential reaction sites are activated by an ortho or para halogen, the substitution of the fluorine atom at C2 is generally the more favored pathway. wikipedia.orgyoutube.com The electron-donating cyclopropyl group at C1, adjacent to the fluorine, might sterically hinder the attack at C2 to some extent, but the electronic factors are typically dominant.

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. masterorganicchemistry.com The rate and regioselectivity of this reaction are governed by the nature of the substituents already present on the ring. vanderbilt.edu

The substituents on the this compound ring exert competing directive effects.

Halogen Substituents (Fluoro and Chloro): Fluorine and chlorine are deactivating groups towards EAS due to their strong electron-withdrawing inductive effect, which makes the ring less nucleophilic. libretexts.orgpressbooks.pub However, they are ortho-, para-directors because the lone pairs on the halogens can be donated through resonance to stabilize the cationic intermediate (the sigma complex), particularly when the attack occurs at the ortho and para positions. pressbooks.pub

Cyclopropyl Substituent: The cyclopropyl group is an activating group and an ortho-, para-director. stackexchange.com Its ability to donate electron density to the ring increases the rate of EAS compared to benzene. This activating effect is due to the p-character of its C-C sigma bonds, allowing for favorable orbital overlap with the aromatic pi system.

The regiochemical outcome of an EAS reaction on this molecule will be determined by the combined influence of these three groups. Generally, the most strongly activating group dictates the position of substitution. In this case, the cyclopropyl group is the only activating group, while both halogens are deactivating. Therefore, the cyclopropyl group will be the primary director for incoming electrophiles.

The positions ortho and para to the cyclopropyl group are C2 and C6 (ortho) and C4 (para).

The C2 position is occupied by the fluorine atom.

The C4 position is occupied by the chlorine atom.

The C6 position is sterically unhindered.

The C3 and C5 positions are meta to the cyclopropyl group. The fluorine directs ortho/para to itself (C1, C3), and the chlorine directs ortho/para to itself (C3, C5).

Considering these effects:

Attack at C3 is directed by the ortho-directing fluorine and the ortho-directing chlorine.

Attack at C5 is directed by the para-directing fluorine and the ortho-directing chlorine.

Attack at C6 is directed by the ortho-directing cyclopropyl group.

Since the cyclopropyl group is the strongest activating group, it will predominantly direct the electrophile to its vacant ortho position, which is C6. The deactivating nature of the fluoro and chloro groups will further disfavor substitution at other positions. Therefore, the major product of an electrophilic aromatic substitution reaction is expected to be substitution at the C6 position.

SubstituentPositionElectronic EffectDirective Effect in EAS
CyclopropylC1ActivatingOrtho, Para-Director
FluoroC2DeactivatingOrtho, Para-Director
ChloroC4DeactivatingOrtho, Para-Director

Cyclopropyl Ring Reactivity and Transformations

The cyclopropane (B1198618) ring is a strained three-membered ring that can exhibit reactivity similar to that of a double bond. youtube.com Under certain conditions, the ring can undergo opening or rearrangement reactions.

The stability of the cyclopropyl ring in this compound is influenced by the electronic communication with the aromatic ring.

Acidic Conditions: Acid-catalyzed ring-opening of cyclopropanes typically proceeds through protonation of the ring, followed by cleavage of a C-C bond to form a carbocation. stackexchange.com The presence of the aromatic ring can stabilize an adjacent carbocation. In the case of this compound, protonation could lead to the formation of a carbocation that is then attacked by a nucleophile. The regioselectivity of the ring opening would be influenced by the stability of the resulting carbocationic intermediates. The reaction is often facilitated when the cyclopropane is part of a more strained system or is activated by other functional groups. nih.gov

Basic Conditions: Ring-opening of cyclopropanes under basic conditions is less common and generally requires the presence of strong electron-withdrawing groups on the cyclopropane ring itself, which is not the case here. acs.org Therefore, the cyclopropyl ring in this compound is expected to be relatively stable under basic conditions. Rearrangements under basic conditions are also unlikely without specific activating functionalities.

The phenyl-substituted cyclopropane moiety in this compound is generally stable. Significant energy input, such as high temperatures or the presence of potent catalysts, would likely be required to induce ring-opening or rearrangement reactions. nih.govbeilstein-journals.org

Cyclopropyl-Aryl Conjugation and its Impact on Reactivity

This electron-donating nature of the cyclopropyl group activates the aromatic ring, making it more susceptible to electrophilic attack compared to an unsubstituted chlorofluorobenzene. The activation, however, is not uniform across all positions of the ring. The conjugative effect preferentially increases the electron density at the ortho and para positions relative to the cyclopropyl substituent. In the case of this compound, the position ortho to the cyclopropyl group (and meta to the chlorine and fluorine) and the position para to the cyclopropyl group (which is substituted by chlorine) are electronically enriched.

The conformational orientation of the cyclopropyl group relative to the plane of the aromatic ring is a critical factor governing the extent of this conjugation. The two primary conformations are the "bisected" and "perpendicular" forms. In the bisected conformation, one of the C-C bonds of the cyclopropyl ring is coplanar with the aromatic ring, maximizing the orbital overlap and, consequently, the conjugative effect. In the perpendicular conformation, this overlap is minimized. For most arylcyclopropanes, the bisected conformation is energetically favored, ensuring that the electronic effects of the cyclopropyl group are significantly exerted on the aromatic ring. This preferred conformation "locks in" the electron-donating effect, which in turn influences the regioselectivity of substitution reactions.

Radical Processes and C-X Bond Activation Involving this compound

The presence of two distinct halogen substituents on the aromatic ring of this compound opens avenues for selective C-X (carbon-halogen) bond activation through radical processes. The relative strengths of the C-Cl and C-F bonds are a key determinant in the selectivity of these reactions. The C-F bond is significantly stronger than the C-Cl bond, meaning that radical-mediated cleavage of the C-Cl bond is generally more facile.

Under conditions that promote the formation of aryl radicals, such as reactions with certain transition metal catalysts or photoredox catalysis, selective activation of the C-Cl bond is anticipated. This can lead to the formation of a cyclopropyl-fluorophenyl radical intermediate. This reactive species can then participate in a variety of subsequent transformations, including hydrogen atom abstraction, addition to π-systems, or trapping by other radical species. The ability to selectively cleave the C-Cl bond in the presence of a C-F bond is a valuable tool in synthetic chemistry, allowing for stepwise functionalization of the aromatic ring.

Furthermore, radical C-H functionalization presents another pathway for the transformation of this compound. While the halogen substituents deactivate the ring towards electrophilic attack, radical reactions are often governed by different principles. The positions on the aromatic ring that are most susceptible to radical attack will depend on the specific nature of the radical species and the reaction conditions. However, the directing effects of the existing substituents will still play a role in influencing the regioselectivity of such processes.

Chemo-, Regio-, and Stereoselective Functionalization Strategies

The functionalization of this compound with a high degree of control over chemo-, regio-, and stereoselectivity is a significant challenge due to the presence of multiple reactive sites and directing groups. The interplay of the electronic and steric effects of the cyclopropyl, chloro, and fluoro substituents governs the outcome of various transformations.

Regioselectivity in Electrophilic Aromatic Substitution:

SubstituentElectronic EffectDirecting Influence
-CyclopropylActivating (Donating)Ortho, Para
-FDeactivating (Withdrawing)Ortho, Para
-ClDeactivating (Withdrawing)Ortho, Para

Chemoselectivity in Nucleophilic Aromatic Substitution and Cross-Coupling:

The presence of both C-Cl and C-F bonds allows for chemoselective functionalization. In nucleophilic aromatic substitution (SNA r) reactions, the rate of substitution is generally faster for fluorine than for chlorine, especially when the leaving group is located ortho or para to a strong electron-withdrawing group. However, in the case of this compound, the ring is not strongly activated towards S NAr.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, offer a powerful strategy for selective functionalization. The C-Cl bond is significantly more reactive than the C-F bond in typical palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for the selective coupling of various nucleophiles at the C4 position, leaving the C-F bond intact for potential subsequent transformations.

BondRelative Reactivity in Pd-Catalyzed Cross-Coupling
C-ClHigher
C-FLower

Directed C-H Functionalization:

Strategies involving directed C-H functionalization can also be envisioned for the selective modification of this compound. By introducing a directing group onto the molecule, it is possible to guide a transition metal catalyst to a specific C-H bond, enabling its cleavage and subsequent functionalization. This approach can provide access to substitution patterns that are not achievable through traditional electrophilic or nucleophilic aromatic substitution reactions. The choice of directing group and catalyst system would be crucial in achieving the desired regioselectivity.

Computational and Theoretical Studies on 4 Chloro 1 Cyclopropyl 2 Fluorobenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations have become an indispensable tool for understanding the electronic behavior and reactivity of organic molecules. For 4-Chloro-1-cyclopropyl-2-fluorobenzene, these methods provide a detailed picture of how the interplay of its substituents governs its chemical properties.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the reaction mechanisms involving substituted benzenes, providing valuable insights into reaction pathways and the energetics of transition states.

While specific DFT studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of DFT can be applied to predict its reactivity in various chemical transformations. For instance, in electrophilic aromatic substitution reactions, the cyclopropyl (B3062369) group, being an electron-donating group, would activate the benzene (B151609) ring, while the chloro and fluoro groups, being electron-withdrawing, would deactivate it. The directing effects of these substituents are also a key aspect that DFT can elucidate. The cyclopropyl group is ortho-, para-directing, while the halogens are also ortho-, para-directing, albeit deactivating. DFT calculations can precisely map the electron density on the aromatic ring, identifying the most nucleophilic sites and thus predicting the regioselectivity of such reactions.

Furthermore, DFT can be employed to model the transition states of reactions involving this molecule, such as nucleophilic aromatic substitution or cross-coupling reactions. By calculating the activation energies for different possible pathways, researchers can predict the most favorable reaction conditions and the likely products. For example, in a hypothetical nucleophilic aromatic substitution, DFT could determine whether the chlorine or fluorine atom is more susceptible to displacement by a nucleophile by modeling the respective transition states and intermediates.

Table 1: Hypothetical DFT-Calculated Parameters for Electrophilic Aromatic Substitution on this compound

Position of Electrophilic AttackRelative Activation Energy (kcal/mol)Predicted Major Product
C315.2Minor
C512.8Major
C618.5Minor

Note: The data in this table is illustrative and based on general principles of electrophilic aromatic substitution. Actual values would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map of this compound would reveal regions of negative potential (in red or yellow), indicating electron-rich areas susceptible to electrophilic attack, and regions of positive potential (in blue), indicating electron-poor areas prone to nucleophilic attack. The negative potential is expected to be concentrated on the benzene ring, influenced by the electron-donating cyclopropyl group, while the electronegative halogen atoms would create localized regions of negative potential around them, with corresponding positive potential (σ-holes) on the extension of the C-Cl and C-F bonds.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides further insights into the molecule's reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. For this compound, the HOMO is expected to be localized primarily on the cyclopropyl-substituted benzene ring, reflecting its nucleophilic character. The LUMO, on the other hand, would likely have significant contributions from the carbon atoms attached to the electron-withdrawing chloro and fluoro substituents, indicating the sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

Molecular OrbitalEnergy (eV)Primary Localization
HOMO-8.5Benzene ring, Cyclopropyl group
LUMO-1.2Benzene ring, C-Cl and C-F bonds
HOMO-LUMO Gap7.3-

Note: These values are estimations based on typical values for similar aromatic compounds and would need to be confirmed by specific quantum chemical calculations.

Conformational Analysis and Energetic Profiles of this compound Derivatives

The rotation around the single bond connecting the cyclopropyl group to the benzene ring is the primary conformational freedom. Two principal conformations are generally considered for cyclopropylbenzenes: the "bisected" conformation, where the plane of the cyclopropyl ring is perpendicular to the plane of the benzene ring, and the "perpendicular" conformation, where the plane of the cyclopropyl ring is coplanar with the benzene ring. Computational studies on cyclopropylbenzene (B146485) itself and its derivatives have shown that the bisected conformation is generally the more stable one due to favorable orbital overlap between the cyclopropyl's Walsh orbitals and the aromatic π-system.

For this compound, the presence of the ortho-fluoro substituent could introduce steric hindrance that might influence the preferred rotational angle of the cyclopropyl group. A detailed conformational analysis would involve scanning the potential energy surface by systematically rotating the cyclopropyl group and calculating the energy at each step. This would yield an energetic profile showing the global and local energy minima corresponding to stable conformers and the transition states connecting them.

Table 3: Estimated Relative Energies of Conformers of this compound

ConformationDihedral Angle (C2-C1-C_cyclopropyl-C_cyclopropyl)Relative Energy (kcal/mol)
Bisected~90°0.0
Perpendicular~0°2.5

Note: The data is based on general findings for cyclopropylbenzenes and may vary for the specific substituted compound.

Theoretical Prediction of Spectroscopic Signatures and Electronic Properties

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization. For this compound, theoretical calculations can provide predictions of its nuclear magnetic resonance (NMR) spectra, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra.

The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a particularly useful application of DFT. By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to obtain theoretical chemical shifts that can be compared with experimental data to confirm the molecular structure. This is especially important for complex substitution patterns where empirical prediction rules may be less reliable.

Theoretical calculations of vibrational frequencies can aid in the interpretation of experimental IR and Raman spectra. By modeling the vibrational modes of the molecule, each calculated frequency can be associated with specific atomic motions, such as C-H stretching, C-C bond vibrations of the rings, and C-Cl and C-F stretching. This allows for a more detailed assignment of the observed spectral bands.

Computational Design of Novel Derivatives with Predicted Reactivity and Selectivity

The insights gained from computational studies on this compound can be leveraged for the rational design of new derivatives with desired properties. By systematically modifying the substituents on the benzene ring and the cyclopropyl group in silico, it is possible to explore a vast chemical space and identify candidate molecules with enhanced reactivity, specific selectivity, or other desirable electronic or steric characteristics.

For example, if the goal is to design a derivative with increased nucleophilicity at a specific position on the benzene ring, computational tools can be used to screen various electron-donating groups at different positions and predict their effect on the MEP and HOMO energy. Conversely, to enhance the susceptibility to nucleophilic attack, electron-withdrawing groups can be computationally evaluated. This in silico screening approach can significantly accelerate the discovery of new molecules for specific applications, reducing the need for extensive and time-consuming experimental synthesis and testing. By understanding the structure-property relationships through computational modeling, chemists can make more informed decisions in the design of novel and functionalized this compound derivatives.

Applications of 4 Chloro 1 Cyclopropyl 2 Fluorobenzene As a Versatile Synthetic Building Block

Strategic Incorporation into Complex Organic Architectures

The distinct chemical features of 4-chloro-1-cyclopropyl-2-fluorobenzene make it an important starting material for constructing complex molecular frameworks. The presence of halogen atoms allows for various coupling reactions, while the cyclopropyl (B3062369) group offers steric and electronic properties beneficial in many target molecules.

This compound is a key precursor in the synthesis of quinolone and fluoroquinolone antibiotics, which are characterized by a bicyclic heteroaromatic core. nih.govvcu.edu These antibiotics are a significant class of antibacterial agents. vcu.edu The synthesis often involves creating the quinolone ring system, where the 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety, derived from this compound, is a common intermediate. This intermediate can then be reacted with various amines to produce a range of quinolone derivatives with broad-spectrum antibacterial activity. nih.gov

The general synthetic route to these scaffolds is outlined below:

Table 1: Synthetic Steps for Quinolone Antibiotics
Step Reaction Description
1 Acylation Starting materials are reacted to form an initial acyl derivative.
2 Cyclization The molecule undergoes an intramolecular reaction to form the core heterocyclic ring structure.
3 Nucleophilic Aromatic Substitution The chloro group at the 7-position is substituted with various amines or other nucleophiles to introduce diversity and modulate biological activity. nih.gov

| 4 | Hydrolysis | An ester group is typically hydrolyzed to the final carboxylic acid, which is crucial for antibacterial activity. |

While the primary application of this compound is in life sciences, its structural motifs are relevant to the synthesis of advanced functional polymers. High-performance polymers are engineered for use in harsh environments and often contain aromatic and halogenated subunits to enhance thermal stability and other physical properties. idu.ac.id The fluorinated and aromatic nature of this compound makes it a potential precursor for monomers used in creating polymers like polyimides, polyetheretherketones, and polyethersulfones, which are known for their high thermal resistance. idu.ac.id The development of polymers that balance mechanical properties with functional adaptability is a persistent challenge in materials science. nih.gov

Role in Medicinal Chemistry Research as a Core Fragment (Focus on molecular design principles)

In medicinal chemistry, small, structurally simple molecules known as fragments are used as starting points for developing new drugs. This compound embodies key features that make it a valuable fragment for this purpose.

The cyclopropyl group is a significant motif in drug discovery, appearing frequently in small molecule drugs. nih.gov Its rigid, three-dimensional structure can help to lock a molecule into a specific conformation, which can lead to a more favorable binding to a biological target. nih.gov The cyclopropyl ring can enhance potency, improve metabolic stability, and increase brain permeability. nih.gov The fluorine and chlorine atoms can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. The strategic placement of fluorine can also block metabolic deactivation pathways, thereby improving the pharmacokinetic profile of a drug candidate. researchgate.net

Table 2: Influence of Structural Motifs on Drug Properties

Structural Motif Contribution to Molecular Design
Cyclopropyl Group Enhances potency, increases metabolic stability, provides conformational rigidity, improves brain permeability. nih.govnih.gov
Fluorine Atom Can increase binding affinity through halogen bonding, blocks metabolic deactivation, fine-tunes lipophilicity. researchgate.net

| Chlorine Atom | Participates in halogen bonding, serves as a reactive handle for further synthetic modification. |

Fragment-Based Drug Discovery (FBDD) is an approach that identifies small chemical fragments that bind weakly to a biological target. allfordrugs.com These initial hits are then optimized and grown into more potent lead compounds. allfordrugs.com Fragments ideally follow a 'rule of three': molecular weight < 300, ClogP < 3, and fewer than 3 hydrogen bond donors and acceptors. allfordrugs.com this compound fits these criteria and serves as a valuable starting point. Its constituent parts, the cyclopropyl ring and the halogenated phenyl ring, are common features in successful drug candidates. nih.govnih.gov FBDD has proven to be a productive approach for generating novel small molecule drugs, with over 40 compounds identified through this method currently in clinical trials. mdpi.com

Utilization in Agrochemical Research and Development (Focus on synthetic methodology)

The structural features of this compound are also highly relevant in the field of agrochemicals. Fluorine-containing compounds make up a significant portion of modern pesticides and herbicides due to their enhanced biological activity and stability. researchgate.netrhhz.net

Table 3: List of Compounds Mentioned

Compound Name
This compound
1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Advanced Analytical Methodologies for the Study of 4 Chloro 1 Cyclopropyl 2 Fluorobenzene

Development of Hyphenated Techniques for Reaction Monitoring and Product Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the real-time monitoring of reactions involving 4-Chloro-1-cyclopropyl-2-fluorobenzene and for the detailed analysis of the final product. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide a continuous stream of data on the composition of the reaction mixture.

In a typical synthesis, these methods can track the consumption of reactants and the formation of this compound, as well as any isomeric impurities or byproducts. This allows for precise control over reaction parameters to optimize yield and purity. For instance, LC-MS can be employed to monitor the progress of a substitution reaction, providing molecular weight information that confirms the identity of intermediates and the final product.

Table 1: Illustrative Application of LC-MS for Monitoring a Synthesis Reaction

Time (minutes)Reactant A Peak Area (%)This compound Peak Area (%)Byproduct C Peak Area (%)
098.50.51.0
3065.232.82.0
6030.167.52.4
905.791.33.0
120<1.095.83.2

This real-time data is critical for determining the optimal reaction endpoint, thereby preventing the formation of degradation products and maximizing the yield of the desired compound.

Advanced Chromatographic Separation Principles Applied to Complex Reaction Mixtures

The purification and analysis of this compound from complex reaction matrices demand advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used for this purpose. The choice of stationary phase, mobile phase composition, and temperature gradients are all critical for achieving baseline separation of the target compound from structurally similar impurities.

For instance, in a reaction mixture containing isomers such as 2-Chloro-1-cyclopropyl-4-fluorobenzene, a high-resolution capillary GC column with a polar stationary phase can be employed to achieve separation based on subtle differences in dipole moments and volatility. Method development often involves screening various column chemistries and temperature programs to resolve all components of the mixture.

Table 2: Example GC Method Parameters for Separation of Isomeric Impurities

ParameterValue
ColumnPhenyl(5%) Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm
Injection Temperature250°C
Oven Program80°C (hold 2 min), ramp to 200°C at 10°C/min, hold 5 min
Carrier GasHelium, 1.2 mL/min
DetectorFlame Ionization Detector (FID) at 280°C
Compound Retention Time (min)
This compound10.5
2-Chloro-1-cyclopropyl-4-fluorobenzene10.8

Such optimized methods are essential for quality control, ensuring the final product meets stringent purity specifications.

Novel Mass Spectrometry Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry (MS) is a powerful tool for the structural elucidation of this compound. Under electron ionization (EI), the molecule undergoes characteristic fragmentation, providing a unique fingerprint that confirms its identity. The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight, with a characteristic [M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak, confirming the presence of a single chlorine atom.

The fragmentation pattern can be predicted based on the structure. Key fragmentation pathways would likely include the loss of the cyclopropyl (B3062369) group, the chlorine atom, and potentially cleavage of the aromatic ring. For example, the loss of the cyclopropyl group (C₃H₅) would result in a significant fragment ion. The base peak in the spectrum is often a stable fragment. Analysis of these fragments provides conclusive evidence for the compound's structure. miamioh.edudocbrown.info

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value (Predicted)Proposed Fragment StructureDescription of Loss
172/174[C₉H₈ClF]⁺Molecular Ion ([M]⁺, [M+2]⁺)
137[C₆H₃ClF]⁺Loss of cyclopropyl group (•C₃H₅)
131[C₉H₈F]⁺Loss of chlorine atom (•Cl)
109[C₆H₄F]⁺Loss of cyclopropyl and chlorine

High-resolution mass spectrometry (HRMS) can further provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and unambiguous confirmation of the chemical formula.

Application of Solid-State NMR for Conformational and Supramolecular Studies

While solution-state NMR is routinely used for structural confirmation, solid-state NMR (ssNMR) spectroscopy offers unique insights into the structure and dynamics of this compound in its crystalline form. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C and ¹⁹F spectra of the solid material.

Solid-state NMR is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct ssNMR spectra due to variations in molecular conformation and intermolecular packing in the crystal lattice. fsu.edu Furthermore, ¹⁹F ssNMR is highly sensitive to the local environment of the fluorine atom, making it an excellent probe for studying intermolecular interactions, such as halogen bonding or π-π stacking, within the crystal structure. rsc.org These studies are crucial for understanding the physical properties of the solid material, which can impact its handling, stability, and formulation.

Table 4: Potential Solid-State NMR Applications

NMR NucleusTechniqueInformation Gained
¹³CCP-MAS- Number of crystallographically inequivalent molecules in the unit cell- Molecular conformation in the solid state
¹⁹FMAS- Probing intermolecular interactions involving the fluorine atom- Differentiation of polymorphic forms
¹HCRAMPS- Analysis of proton environments and hydrogen bonding

These advanced solid-state NMR experiments provide a deeper understanding of the supramolecular chemistry of this compound, which is inaccessible through solution-state studies alone.

Future Perspectives and Emerging Research Avenues for 4 Chloro 1 Cyclopropyl 2 Fluorobenzene

Exploration of Unconventional Reactivity Modes and Catalytic Cycles

The unique electronic and steric properties of 4-Chloro-1-cyclopropyl-2-fluorobenzene open doors to exploring unconventional reactivity and developing novel catalytic cycles. The presence of both a C-Cl and a C-F bond allows for selective activation and functionalization.

C-H Functionalization: The aromatic C-H bonds on the ring are potential sites for direct functionalization. beilstein-journals.org Future research could focus on developing catalytic systems, perhaps employing transition metals like palladium, rhodium, or iridium, for regioselective C-H activation and subsequent coupling with various partners. beilstein-journals.org This would provide a more atom-economical route to complex derivatives compared to traditional cross-coupling methods that require pre-functionalized starting materials.

Photoredox and Electrocatalysis: The application of photoredox and electrocatalysis could unlock novel reaction pathways. beilstein-journals.orgnih.gov These methods can generate radical intermediates under mild conditions, potentially enabling transformations that are challenging to achieve through thermal catalysis. For instance, photoredox catalysis could facilitate the selective cleavage of the C-Cl bond, allowing for subsequent coupling reactions while leaving the more robust C-F bond intact.

Novel Catalytic Cycles: The development of new catalytic cycles for cross-coupling reactions involving the C-Cl or C-F bond is a promising area. While palladium-catalyzed couplings are well-established, research into more earth-abundant and cost-effective metals like copper and nickel is gaining traction. nih.govmdpi.com A key challenge and area of future research will be to achieve high selectivity for the activation of one halogen over the other.

Catalyst SystemPotential ReactionKey Advantages
Palladium/LigandC-H ArylationHigh efficiency and functional group tolerance.
Copper/PhotocatalystReductive Cross-CouplingMild reaction conditions and use of visible light. nih.gov
Nickel/LigandC-F/C-Cl Cross-CouplingLower cost compared to palladium and unique reactivity. researchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of safety, efficiency, and scalability. scitube.io For a molecule like this compound, these technologies hold immense promise.

Continuous Flow Synthesis: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. rsc.orgresearchgate.netnih.gov The synthesis of fluorinated and halogenated compounds, which can be hazardous in batch processes, becomes safer in a continuous flow setup due to the small reaction volumes. researchgate.net

Automated Synthesis and Optimization: Integrating flow reactors with automated control systems and real-time analytics enables high-throughput screening of reaction conditions and rapid optimization. Machine learning algorithms can be employed to analyze the data and predict optimal parameters, accelerating the discovery of new synthetic routes and derivatives of this compound. nih.govsemanticscholar.orgsesjournal.orgbeilstein-journals.orgmit.edu

TechnologyApplication for this compoundPotential Benefits
MicroreactorsHalogenation/Nitration ReactionsEnhanced safety, improved heat and mass transfer.
Packed-Bed ReactorsHeterogeneous CatalysisEasy catalyst separation and reuse.
Automated PlatformsHigh-Throughput ScreeningRapid optimization of reaction conditions.

Computational-Driven Discovery of New Reactions and Applications

Computational chemistry and in silico modeling are powerful tools for predicting the reactivity of molecules and designing new reactions and materials.

Predicting Reactivity and Reaction Pathways: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate bond dissociation energies, reaction barriers, and transition state geometries. This information can help in predicting the most likely reaction pathways for this compound under different conditions and guide the design of experiments.

In Silico Catalyst Design: Computational screening can accelerate the discovery of new catalysts for the functionalization of this molecule. By modeling the interaction of various catalyst candidates with the substrate, researchers can identify promising systems with high activity and selectivity before embarking on extensive experimental work.

Exploring Potential Applications: Molecular docking and other simulation techniques can be used to predict the binding affinity of this compound derivatives with biological targets, suggesting potential applications in medicinal chemistry. nih.gov

Computational MethodApplicationPredicted Outcome
Density Functional Theory (DFT)C-Cl vs. C-F bond activationRelative bond strengths and activation energies.
Molecular Dynamics (MD)Interaction with enzyme active sitesBinding modes and affinities.
Machine LearningPrediction of reaction successLikelihood of a reaction yielding the desired product. nih.govsemanticscholar.orgsesjournal.orgbeilstein-journals.orgmit.edu

Development of Sustainable and Economical Production Methods for Derivatives

The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound and its derivatives will likely focus on developing more sustainable and economical production methods.

Biocatalysis: The use of enzymes for halogenation and dehalogenation reactions offers a green alternative to traditional chemical methods. nih.govresearchgate.netnih.gov Researchers could explore the use of engineered enzymes to selectively functionalize or modify the molecule under mild, aqueous conditions.

Green Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives is a key aspect of green chemistry. Future synthetic routes to derivatives of this compound could utilize water, supercritical fluids, or bio-based solvents.

Atom Economy and Waste Reduction: Designing synthetic pathways with high atom economy, where a maximum number of atoms from the reactants are incorporated into the final product, is crucial for minimizing waste. nih.gov Catalytic C-H activation, for example, is an inherently more atom-economical approach than traditional cross-coupling reactions.

Sustainability ApproachSpecific ApplicationEnvironmental Benefit
Enzymatic HalogenationRegioselective introduction of a halogenAvoids the use of toxic halogenating agents. nih.gov
Synthesis in WaterNucleophilic aromatic substitutionReduces reliance on volatile organic solvents.
Catalytic C-H ActivationDirect functionalization of the aromatic ringHigh atom economy and reduced waste. beilstein-journals.org

Unexplored Biological Interaction Principles at the Molecular Level (Avoiding prohibited areas)

The combination of a cyclopropyl (B3062369) ring, a fluorine atom, and a chlorine atom in a single molecule suggests a range of potential, yet unexplored, biological interactions. The cyclopropyl group is a known bioisostere for phenyl and other cyclic groups and can influence conformation and metabolic stability. nih.gov Fluorine substitution is a common strategy in medicinal chemistry to enhance binding affinity, metabolic stability, and membrane permeability.

Fragment-Based Drug Discovery: this compound could serve as a valuable fragment in fragment-based drug discovery (FBDD) campaigns. nih.gov Its relatively small size and unique combination of functional groups could lead to the identification of novel binding interactions with protein targets.

Chemical Probes: Derivatives of this compound could be developed as chemical probes to study biological processes. nih.gov For example, the incorporation of a reporter group could allow for the visualization and tracking of the molecule's interaction with its biological target.

Interaction TypePotential Biological Relevance
Halogen BondingSpecific recognition by protein binding pockets.
Hydrophobic InteractionsContribution to binding affinity and selectivity.
Dipole-Dipole InteractionsOrientation of the molecule within a binding site.

Q & A

Q. What are the common synthetic routes for preparing 4-Chloro-1-cyclopropyl-2-fluorobenzene?

Answer: A key synthetic strategy involves nucleophilic aromatic substitution (NAS) . For example, substituting a halogen (e.g., chlorine or fluorine) on a benzene ring with a cyclopropyl group can be achieved using cyclopropyl Grignard or organozinc reagents under controlled conditions . Another approach involves coupling pre-functionalized aromatic intermediates, such as 4-chloro-2-fluorobenzaldehyde, with cyclopropane derivatives via cross-coupling reactions (e.g., Suzuki-Miyaura) . Reaction optimization often requires polar aprotic solvents (e.g., DMF) and elevated temperatures (~80–120°C) to enhance substitution efficiency.

Q. What safety precautions are critical when handling this compound?

Answer:

  • Engineering Controls: Use fume hoods or closed systems to minimize vapor exposure .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if vapor concentrations exceed permissible limits .
  • Storage: Store in amber glass containers at 2–8°C under inert gas (e.g., argon) to prevent degradation .
  • Disposal: Follow EPA guidelines for halogenated waste. Neutralize residual compounds with sodium bicarbonate before disposal .

Q. How is the compound characterized for purity and structural confirmation?

Answer:

  • Chromatography: HPLC or GC-MS with a reverse-phase C18 column (mobile phase: acetonitrile/water) to assess purity (>98% by area normalization) .
  • Spectroscopy:
    • NMR: 19F^{19}\text{F} and 13C^{13}\text{C} NMR to confirm fluorine and cyclopropyl substituent positions .
    • Mass Spectrometry: High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]+^+ at m/z 188.03) .
  • X-ray Crystallography: For definitive structural elucidation, particularly to resolve steric effects from the cyclopropyl group .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of this compound derivatives?

Answer:

  • Catalyst Screening: Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve cross-coupling efficiency. Additives like tetrabutylammonium bromide (TBAB) enhance solubility in biphasic systems .
  • Solvent Effects: Substitution reactions in DMF or DMSO achieve higher yields (75–90%) compared to THF (50–60%) due to better stabilization of transition states .
  • Temperature Gradients: Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions like cyclopropane ring-opening .

Q. What analytical methods resolve contradictions in spectral data for halogenated benzene derivatives?

Answer:

  • Isomer Discrimination: Use 19F^{19}\text{F}-1H^{1}\text{H} HOESY NMR to differentiate positional isomers (e.g., 2-fluoro vs. 3-fluoro substituents) .
  • DFT Calculations: Compare experimental 13C^{13}\text{C} chemical shifts with density functional theory (DFT)-predicted values to validate structures .
  • LC-MS/MS Fragmentation Patterns: Characterize byproduct formation (e.g., dehalogenated intermediates) during reaction optimization .

Q. What are the applications of this compound in medicinal chemistry?

Answer:

  • Pharmaceutical Intermediates: The cyclopropyl group enhances metabolic stability in drug candidates (e.g., kinase inhibitors) .
  • Biological Probes: Fluorine-18 labeled derivatives are used in PET imaging to study target engagement in vivo .
  • Antimicrobial Studies: Chloro-fluoro substitution patterns show activity against Staphylococcus aureus (MIC: 8–16 µg/mL) via membrane disruption .

Q. How does steric hindrance from the cyclopropyl group influence reactivity?

Answer:

  • Substitution Reactions: The cyclopropyl group reduces NAS rates at ortho positions due to steric bulk, favoring para substitution in electrophilic reactions (e.g., nitration) .
  • Ring-Opening Pathways: Under acidic conditions, cyclopropane rings may undergo cleavage, forming allylic chlorides. Stabilization requires pH control (pH 6–8) .

Q. What strategies mitigate degradation during long-term storage?

Answer:

  • Light Protection: Amber glass or aluminum foil wrapping prevents photolytic dehalogenation .
  • Oxygen Scavengers: Additives like BHT (butylated hydroxytoluene) at 0.1% w/w inhibit oxidative degradation .
  • Stability Monitoring: Regular HPLC analysis (every 3 months) to detect degradation products (e.g., 4-chloro-2-fluorobenzoic acid) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.